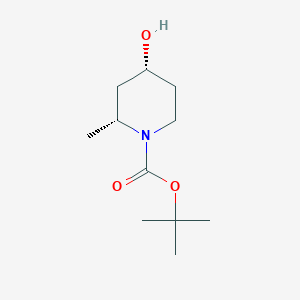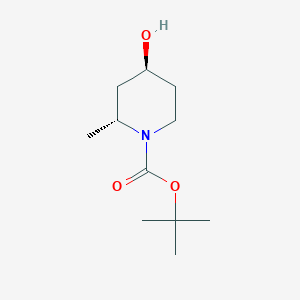![molecular formula C13H19BrO3 B1320779 Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- CAS No. 121537-55-1](/img/structure/B1320779.png)
Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- is an organic compound with the molecular formula C13H19BrO3. It is a derivative of benzene, where the benzene ring is substituted with a [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl] group. This compound is of interest due to its unique structure, which includes multiple ethoxy linkages and a bromine atom, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- typically involves the reaction of benzyl alcohol with 2-bromoethanol in the presence of a base such as sodium hydroxide. This reaction forms benzyl 2-bromoethyl ether, which is then further reacted with ethylene glycol under acidic conditions to introduce the ethoxy groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Substitution Reactions: The bromine atom in Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding ethoxy-substituted benzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Benzene, [[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]methyl]-, Benzene, [[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]methyl]-, etc.
Oxidation: Benzene, [[2-[2-(2-formylethoxy)ethoxy]ethoxy]methyl]-, Benzene, [[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]methyl]-, etc.
Reduction: Benzene, [[2-[2-(2-ethoxy)ethoxy]ethoxy]methyl]-.
Aplicaciones Científicas De Investigación
Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- involves its ability to undergo nucleophilic substitution reactions, which can modify its structure and reactivityThe ethoxy linkages provide flexibility and solubility, making it a useful intermediate in organic synthesis .
Comparación Con Compuestos Similares
- Benzene, [[2-[2-(2-chloroethoxy)ethoxy]ethoxy]methyl]-
- Benzene, [[2-[2-(2-iodoethoxy)ethoxy]ethoxy]methyl]-
- Benzene, [[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]methyl]-
Comparison: Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- is unique due to the presence of the bromine atom, which is more reactive in nucleophilic substitution reactions compared to chlorine, iodine, or fluorine. This makes it a more versatile intermediate for introducing various functional groups. Additionally, the multiple ethoxy linkages provide enhanced solubility and flexibility compared to similar compounds with fewer ethoxy groups .
Propiedades
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethoxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQCMVLZSDVCQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601831 |
Source


|
| Record name | ({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121537-55-1 |
Source


|
| Record name | ({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
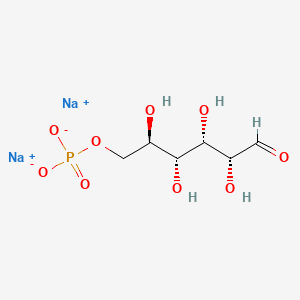
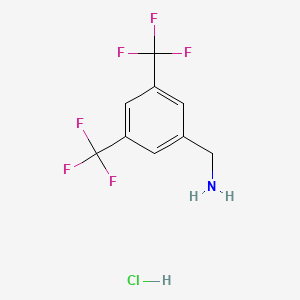
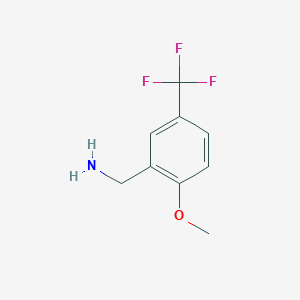
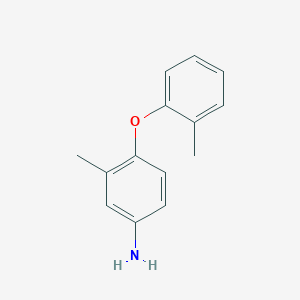
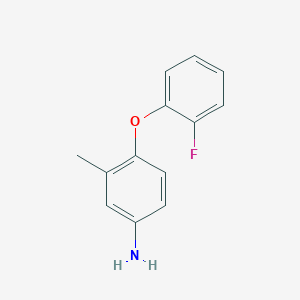
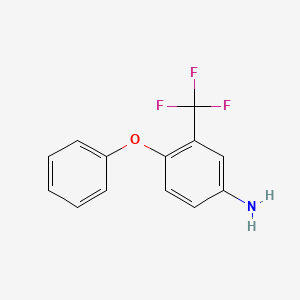
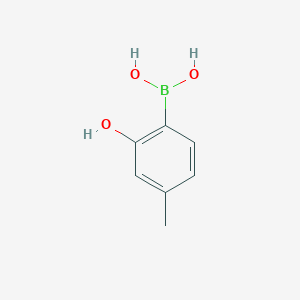
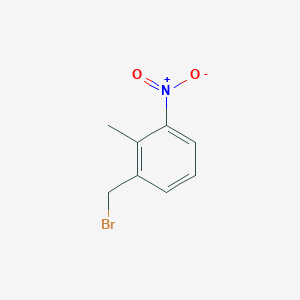
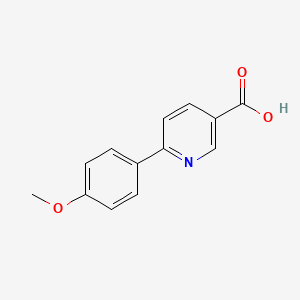
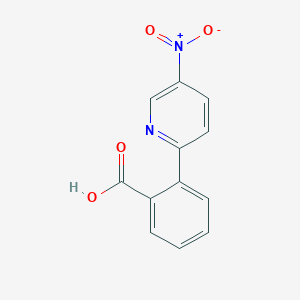
![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)
